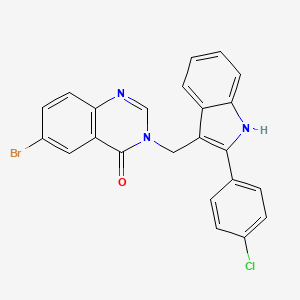

4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)-

Description

The compound 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- (molecular formula: C₃₀H₁₈BrCl₂N₃O) features a quinazolinone core substituted at position 6 with bromine and at position 3 with a methylene-linked 2-(4-chlorophenyl)-1H-indole moiety . This structural complexity is designed to enhance bioactivity, leveraging the pharmacophoric features of quinazolinones (e.g., enzyme inhibition, receptor antagonism) and the indole scaffold’s role in modulating pharmacokinetics and target binding.

Key structural attributes:

- 3-(4-Chlorophenyl-indolyl)methyl group: Introduces steric bulk and lipophilicity, which may influence blood-brain barrier penetration or receptor selectivity.

- Ethenyl bridge: Connects the indole and quinazolinone rings, affecting conformational flexibility .

Quinazolinones are well-documented for antimicrobial, anti-inflammatory, and anticancer activities , and this compound’s substitutions suggest a tailored activity profile.

Properties

CAS No. |

88514-46-9 |

|---|---|

Molecular Formula |

C23H15BrClN3O |

Molecular Weight |

464.7 g/mol |

IUPAC Name |

6-bromo-3-[[2-(4-chlorophenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |

InChI |

InChI=1S/C23H15BrClN3O/c24-15-7-10-20-18(11-15)23(29)28(13-26-20)12-19-17-3-1-2-4-21(17)27-22(19)14-5-8-16(25)9-6-14/h1-11,13,27H,12H2 |

InChI Key |

KZIOIHAOXMSMLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CN4C=NC5=C(C4=O)C=C(C=C5)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by bromination at the 6th position. The indole moiety is then introduced through a Friedel-Crafts alkylation reaction, using 4-chlorophenyl as the substituent.

Preparation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid with formamide under acidic conditions.

Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

Introduction of Indole Moiety: The indole moiety is introduced through a Friedel-Crafts alkylation reaction, where the brominated quinazolinone is reacted with 2-(4-chlorophenyl)-1H-indole in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be explored to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Bioactivity

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Observations:

- Position 3 Modifications : The target compound’s 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl) group introduces greater steric bulk compared to simpler phenyl or methyl substitutions (e.g., compounds in ). This likely enhances receptor binding specificity but may reduce oral bioavailability due to increased molecular weight (~600 g/mol).

- Halogen Effects: Bromine at position 6 is common in antimicrobial derivatives , while the 4-chlorophenyl group in the target compound may enhance anti-inflammatory activity via COX-2 inhibition, as seen in structurally related 2,3-disubstituted quinazolinones .

- Thioquinazolinones: Replacement of the 4-ketone oxygen with sulfur (e.g., 4-SMe in ) improves antimycobacterial activity but may reduce metabolic stability.

Antimicrobial Activity:

- The target compound’s bromine and chlorophenyl groups align with derivatives showing broad-spectrum antimicrobial activity. For example, 6-bromo-2-methyl-3-(substituted phenyl) analogs exhibited MIC values of 12.5 µg/mL against Staphylococcus aureus .

- Thioquinazolinones (e.g., 4-SMe in ) demonstrated superior antimycobacterial activity compared to oxygen analogs, suggesting that the target compound’s 4-ketone group may limit efficacy against mycobacteria.

Anti-inflammatory Activity:

- 2,3-Disubstituted quinazolinones with electron-withdrawing groups (e.g., chloro, bromo) showed significant COX-2 inhibition (IC₅₀: 0.8–2.4 µM) . The target compound’s 4-chlorophenyl substitution may confer similar potency.

- In contrast, simpler 3-phenyl derivatives (e.g., ) lacked anti-inflammatory efficacy, highlighting the importance of complex indole-based substitutions.

Anticancer Potential:

- Quinazolinones with indole moieties (e.g., ) inhibited PARP-1 enzyme activity (IC₅₀: 1.2 µM), a target in BRCA-mutant cancers. The target compound’s ethenyl-linked indole may similarly interact with DNA repair pathways.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

- The target compound’s high molecular weight and logP (~5.2) suggest poor aqueous solubility, a common challenge for indole-containing derivatives.

- Metabolic stability may be lower than simpler analogs due to susceptibility to CYP450-mediated oxidation of the indole and chlorophenyl groups.

Q & A

Q. Basic Characterization

- ¹H NMR : Confirms substitution patterns (e.g., δ 7.27–8.3 ppm for aromatic protons in 2-methyl-3-octyl derivatives) .

- IR Spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹ for C=O) and NH/OH groups .

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for antiviral derivatives) .

- Elemental Analysis : Ensures purity (>95% for biologically active compounds) .

How can reaction conditions be optimized to enhance regioselectivity in 4(3H)-quinazolinone synthesis?

Q. Advanced Optimization

- Catalyst Screening : BAILs like [BSMIM]OTs improve regioselectivity by stabilizing intermediates via hydrogen bonding .

- Temperature Gradients : Higher temperatures (250°C) favor 4-quinazolinamine formation, while 180°C yields 4(3H)-quinazolinones .

- Solvent-Free Systems : Reduce side reactions (e.g., dimerization) and improve atom economy .

What experimental designs are recommended for evaluating the biological activity of 4(3H)-quinazolinone derivatives?

Q. Advanced Biological Screening

- Antiviral Assays : Test compounds in cell cultures (e.g., E₆SM, HeLa) against viruses like vaccinia (MIC = 1.92 µg/mL for compound 4 in ) .

- Antibacterial SAR : Screen against methicillin-resistant Staphylococcus aureus (MRSA) using MIC assays and murine infection models .

- Cytotoxicity Profiling : Use MTT assays on MT-4 cells to differentiate antiviral activity from general toxicity .

How do substituents at the 2- and 3-positions of 4(3H)-quinazolinone affect antibacterial potency?

Q. Advanced SAR Analysis

- 3-Substituents : Bulky groups (e.g., 4-chlorophenyl indole) enhance membrane penetration and target binding (e.g., penicillin-binding proteins) .

- 6-Bromo Substitution : Increases electronegativity, improving interactions with bacterial enzymes .

- 2-Methyl Groups : Reduce steric hindrance, as seen in compound 27 () with 99% MRSA inhibition .

How should researchers address contradictions in pharmacological data (e.g., activity in one assay but not another)?

Q. Advanced Data Analysis

- Mechanistic Studies : Use time-kill assays or transcriptomics to confirm target engagement (e.g., anti-poxvirus activity vs. general cytotoxicity) .

- Dose-Response Curves : Identify non-linear effects; compound 4 () showed vaccinia-specific activity at 1.92 µg/mL but was inactive against HIV .

- Model Validation : Compare in vitro results with in vivo efficacy (e.g., murine thigh infection models in ) .

What green chemistry approaches are viable for sustainable synthesis of 4(3H)-quinazolinones?

Q. Advanced Green Synthesis

- Ionic Liquid Catalysts : [BSMIM]OTs enables solvent-free, one-pot synthesis with >90% yields and 5x reusability .

- DABCO Catalysis : Avoids toxic solvents and reduces energy input via microwave-assisted protocols .

How can researchers prioritize compounds for preclinical testing based on in vitro data?

Q. Basic Pharmacological Screening

- Selectivity Index (SI) : Calculate SI = CC₅₀ (cytotoxicity)/IC₅₀ (activity). Compound 4 () had SI >10 for vaccinia .

- Multi-Target Panels : Test against kinase inhibitors, folate pathways, and cholinesterases to identify polypharmacology .

What in vivo models are validated for 4(3H)-quinazolinone efficacy studies?

Q. Advanced In Vivo Models

- Murine Peritonitis : Assess survival rates post-MRSA infection (e.g., compound 27 in increased survival by 80%) .

- Neutropenic Thigh Model : Quantify bacterial load reduction after oral dosing (e.g., 3-log CFU decrease for compound 27) .

What mechanistic hypotheses explain the anti-poxvirus activity of 6-bromo-4(3H)-quinazolinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.